molecular formula C12H14F3NO2 B13959077 Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate

Cat. No.: B13959077
M. Wt: 261.24 g/mol
InChI Key: SKMITJQITJBISC-UHFFFAOYSA-N
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Description

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate is an organic compound with the molecular formula C13H16F3NO2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is replaced by an ethyl(trifluoromethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method is the Friedel-Crafts acylation followed by a nucleophilic substitution reaction. The initial step involves the acylation of benzoic acid with ethyl(trifluoromethyl)amine in the presence of a catalyst such as aluminum chloride (AlCl3). This is followed by esterification with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Derivatives with different functional groups replacing the ethyl(trifluoromethyl)amino group.

Scientific Research Applications

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Similar structure but lacks the ethylamino group.

    Ethyl 4-aminobenzoate: Contains an amino group instead of the ethyl(trifluoromethyl)amino group.

    Ethyl 4-(ethylamino)benzoate: Similar but without the trifluoromethyl group

Uniqueness

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

ethyl 4-[ethyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)10-7-5-9(6-8-10)11(17)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

SKMITJQITJBISC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)OCC)C(F)(F)F

Origin of Product

United States

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